molecular formula C19H25Cl2N3O3S B10941260 2,4-dichloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

2,4-dichloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B10941260
M. Wt: 446.4 g/mol
InChI Key: PDCDOEQNBTZGRB-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure. This scaffold can be synthesized through enantioselective construction methods that ensure the correct stereochemistry .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The process would also need to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the bicyclic scaffold.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule, potentially leading to derivatives with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2,4-DICHLORO-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.

    Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-DICHLORO-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets that may not be possible with other compounds.

Properties

Molecular Formula

C19H25Cl2N3O3S

Molecular Weight

446.4 g/mol

IUPAC Name

2,4-dichloro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H25Cl2N3O3S/c1-23-13-4-5-14(23)9-12(8-13)22-19(25)15-10-18(17(21)11-16(15)20)28(26,27)24-6-2-3-7-24/h10-14H,2-9H2,1H3,(H,22,25)

InChI Key

PDCDOEQNBTZGRB-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N4CCCC4

Origin of Product

United States

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